molecular formula C14H13NO2 B8749381 Methyl 2-amino-5-phenylbenzoate

Methyl 2-amino-5-phenylbenzoate

Cat. No.: B8749381
M. Wt: 227.26 g/mol
InChI Key: OHCDSOWRUPEPSV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-phenylbenzoate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-amino-5-phenylbenzoate

InChI

InChI=1S/C14H13NO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,15H2,1H3

InChI Key

OHCDSOWRUPEPSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 2-amino-5-bromobenzoate (2.0 g, 8.7 mmol) in dioxane (40 mL) were added phenylboronic acid (1.91 g, 15.7 mmol), potassium phosphate (4.08 g, 19.1 mmol) and tetrakis(triphenylphosphine)palladium (0.26 g, 0.22 mmol) under nitrogen. The mixture was heated at 85° C. for 20 h, then cooled to 0-5° C. Aqueous ammonium chloride was added and the mixture was extracted, washed with brine, dried (Na2SO4) and concentrated to dryness. Purification by chromatography gave 1.45 g of methyl 2-amino-5-phenylbenzoate.
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2 g
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1.91 g
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potassium phosphate
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4.08 g
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40 mL
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0.26 g
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Synthesis routes and methods III

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To a suspension of 5-bromo-2-amino-benzoic acid methyl ester (3.0 g, 13,04 mmol), tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.44 mmol), toluene (40 ml) and 2 N aqueous sodium carbonate (14.8 ml) was added a solution of phenylboronic acid (2.2 g, 17.73 mmol) in methanol (10 ml) at room temperature. The resulting reaction mixture was heated at reflux temperature for 4 h. cooled and diluted with water (50 ml). The insoluble matter was filtered off and the phases were separated. The aqueous phase was extracted with ethyl acetate (100 ml) and the combined organic phases were washed with water (2×80 ml), diluted aqueous ammoniac (80 ml) and saturated aqueous sodium chloride (80 ml). The organic phase was dried (MgSO4), filtered and evaporated in vacuo affording 3.4 g of crude 4-amino-biphenyl-3-carboxylic acid methyl ester which was purified on silicagel (1 l) using a mixture of ethyl acetate and heptane (1:3) as eluent. Pure fractions were collected and evaporated in vacuo affording 2.7 g (91%) of 4-amino-biphenyl-3-carboxylic acid methyl ester.
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3 g
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40 mL
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14.8 mL
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0.5 g
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2.2 g
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10 mL
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50 mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.